![molecular formula C11H19LiO2 B1593075 Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide CAS No. 22441-13-0](/img/structure/B1593075.png)
Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
Overview
Description
Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound with the molecular formula C11H19LiO2 . It has a molecular weight of 190.21 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 . This indicates the presence of a lithium ion and a complex organic moiety in the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, focusing on unique applications:
Electroluminescent Studies
This compound is used as a reactant for the synthesis of Bis-cycloiridiated complexes which are studied for their electroluminescent properties. These properties are significant for developing new types of displays and lighting systems .
Synthesis of Cationic Imido Alkylidene Complexes
It serves as a reactant in the formation of cationic imido alkylidene complexes. These complexes have potential applications in catalysis and organometallic chemistry .
Development of Polyaromatic Ligands
The compound is utilized in creating polyaromatic ligands containing pyrene. Such ligands can be applied in constructing complex molecular structures with specific properties .
Mono-Cyclometalated Platinum Complexes
It is involved in the synthesis of mono-cyclometalated platinum complexes, which are researched for their potential use in cancer therapy and imaging .
Synthesis of α-Aryl-β-diketones
Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is used in synthesizing α-aryl-β-diketones, which are important intermediates in organic synthesis and pharmaceutical research .
Ancillary Ligand in Iridium (III) Complexes
This compound acts as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes, which have applications in organic light-emitting diodes (OLEDs) .
Chelate Complex Reaction for Lithium Ion Extraction
It is involved in a chelate complex reaction with benzyldimethyltetradecylammonium ion to form an ion-associate phase suspension for lithium ion extraction from solutions .
Aluminium-Hydrogen Exchange
The related lithium TMP-aluminate bases can perform aluminium-hydrogen exchange on various aromatic substrates, showcasing its versatility in synthetic chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known that this compound can be used as an organic synthesis raw material .
Biochemical Pathways
It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.
properties
IUPAC Name |
lithium;2,2,6,6-tetramethylheptane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZHUMQSMMHACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30638597 | |
Record name | Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30638597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium | |
CAS RN |
22441-13-0 | |
Record name | NSC174353 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30638597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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